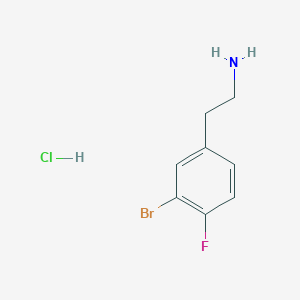

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride

描述

Molecular Formula and Weight

The molecular formula of 2-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride is C₈H₁₀BrClFN , with a molecular weight of 254.53 g/mol . This calculation accounts for the contributions of each atom: carbon (8 atoms), hydrogen (10 atoms), bromine (1 atom), chlorine (1 atom), fluorine (1 atom), and nitrogen (1 atom).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrClFN |

| Molecular Weight | 254.53 g/mol |

SMILES and InChI Notation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is C1=CC(=C(C=C1CCN)Br)F.Cl, which encodes the connectivity of the benzene ring substituted with bromine (position 3), fluorine (position 4), and an ethylamine side chain, with a hydrochloride counterion. The InChIKey OTSHFYYBCJANTC-UHFFFAOYSA-N provides a unique identifier for the compound’s structure in the International Chemical Identifier system.

| Identifier | Value |

|---|---|

| SMILES | C1=CC(=C(C=C1CCN)Br)F.Cl |

| InChIKey | OTSHFYYBCJANTC-UHFFFAOYSA-N |

Stereochemical Configuration (R-Enantiomer Analysis)

While the compound’s primary name does not specify stereochemistry, the presence of a chiral center at the ethanamine carbon (C2) allows for enantiomeric forms. The R-enantiomer configuration is defined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ordered as:

The R-enantiomer, (1R)-1-(3-bromo-4-fluorophenyl)ethanamine, exhibits distinct optical activity and biological interactions compared to its S-counterpart. However, the hydrochloride salt form in this compound is typically racemic unless synthesized using enantioselective methods.

| Enantiomer | Configuration | Optical Rotation |

|---|---|---|

| R-enantiomer | (1R) | Not reported |

| S-enantiomer | (1S) | Not reported |

IUPAC Naming Conventions

The IUPAC name 2-(3-bromo-4-fluorophenyl)ethanamine hydrochloride follows systematic rules:

- Parent chain : Ethylamine (ethanamine).

- Substituents : A phenyl group substituted at positions 3 (bromine) and 4 (fluorine).

- Numbering : The benzene ring is numbered to assign the lowest possible locants to substituents (bromine at position 3, fluorine at position 4).

- Salt designation : The hydrochloride suffix indicates the compound exists as an amine salt.

The structural hierarchy prioritizes functional groups as follows:

- Amine (-NH₂) as the principal functional group.

- Halogens (bromine, fluorine) as substituents on the aromatic ring.

属性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSHFYYBCJANTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-05-9 | |

| Record name | 2-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 3-Bromo-4-fluorobenzaldehyde (Key Intermediate)

The preparation of 3-bromo-4-fluorobenzaldehyde is a critical step that precedes the formation of the ethanamine derivative. A recent patented method provides an efficient and environmentally safer route avoiding direct bromine handling:

- Step 1: Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) to form solution A.

- Step 2: Prepare solution B by dissolving sodium bromide in water and adding 35% hydrochloric acid.

- Step 3: Mix solutions A and B under ultrasonic irradiation while slowly adding an 8-10% sodium hypochlorite aqueous solution over 1 hour at 20-25°C.

- Step 4: Continue ultrasonic treatment and stirring post-addition, then allow the mixture to stand.

- Step 5: Separate the organic DCM phase, wash to neutrality, dry, and remove solvent.

- Step 6: Purify the crude product by bulk melting crystallization at 31°C.

This method yields 3-bromo-4-fluorobenzaldehyde with high purity (99.4%) and good yield (~91.9%), while minimizing environmental hazards associated with bromine.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 4-Fluorobenzaldehyde in DCM | Starting aromatic aldehyde solution |

| 2 | NaBr + 35% HCl in water | Bromide source and acidic medium |

| 3 | Ultrasonic irradiation + dropwise NaOCl (8-10%) | Bromination via in situ generation of bromine species |

| 4 | Ultrasonic stirring and standing | Reaction completion and phase separation |

| 5 | Washing, drying, solvent removal | Isolation of crude product |

| 6 | Bulk melting crystallization at 31°C | Purification to high purity |

Reductive Amination to Form 2-(3-Bromo-4-fluorophenyl)ethan-1-amine

Following the preparation of 3-bromo-4-fluorobenzaldehyde, the ethanamine derivative is synthesized via reductive amination:

- Starting Material: 3-Bromo-4-fluorobenzaldehyde

- Reagents: Ammonia or an amine source, reducing agent (commonly sodium cyanoborohydride or hydrogenation catalysts)

- Process: The aldehyde reacts with ammonia or an amine to form an imine intermediate, which is then reduced to the corresponding amine.

- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, improving stability and ease of handling.

This method is standard in the synthesis of substituted ethanamines and is adaptable to various substituted aromatic aldehydes.

Summary Table of Preparation Steps

| Stage | Description | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Bromination of 4-fluorobenzaldehyde | Formation of 3-bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde, NaBr, HCl, NaOCl, DCM, ultrasonic irradiation | High purity brominated aldehyde |

| 2. Reductive amination | Conversion of aldehyde to ethanamine | Ammonia or amine, reducing agent (NaBH3CN or catalytic hydrogenation) | 2-(3-Bromo-4-fluorophenyl)ethan-1-amine (free base) |

| 3. Salt formation | Conversion to hydrochloride salt | Hydrochloric acid | This compound |

Research Findings and Considerations

- The ultrasonic-assisted bromination method provides a safer and environmentally friendlier alternative to direct bromine use, with high yield and purity.

- Reductive amination is a well-established technique for converting aldehydes to primary amines, allowing for stereochemical control if chiral catalysts or conditions are applied.

- The hydrochloride salt form is preferred for its enhanced stability, solubility, and ease of purification.

- No direct literature data specifically detailing alternative preparation methods for this compound were found, indicating the above route is the most documented and practical approach.

化学反应分析

Types of Reactions

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include various substituted phenyl ethanamines.

Oxidation: Products include corresponding nitro or nitroso derivatives.

Reduction: Products include primary amines or alcohols.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H9BrFN·HCl

- SMILES : C1=CC(=C(C=C1CCN)Br)F

- InChI : InChI=1S/C8H9BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2

The compound features a chiral center at the ethanamine moiety, which is crucial for its interaction with biological targets. The presence of bromine and fluorine enhances its pharmacological profile compared to similar compounds.

Pharmaceutical Development

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride has been explored for its potential in drug development due to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine pathways, making it a candidate for treating various neurological disorders.

Studies have shown that compounds with similar structures often exhibit:

- Antidepressant Effects : Potential modulation of serotonin receptors.

- Neuroprotective Properties : Possible implications in neurodegenerative diseases.

Binding Affinity Studies

Research focusing on the binding affinity of this compound at various biological targets has employed techniques such as:

- Radioligand Binding Assays : To determine interaction strength with neurotransmitter receptors.

- In Vivo Studies : Evaluating behavioral outcomes in animal models.

These studies are essential for elucidating the mechanism of action and therapeutic potential of this compound.

Future Directions in Research

The ongoing investigation into the pharmacodynamics and pharmacokinetics of this compound is crucial. Future studies may focus on:

- Mechanistic Studies : Understanding how the compound interacts at the molecular level with various receptors.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic uses.

- Synthesis Optimization : Developing more efficient synthetic routes to improve yield and purity.

作用机制

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Substituent Variations

- 2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride This compound () replaces bromine and fluorine with methoxy (-OCH₃) and nitro (-NO₂) groups.

- 2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride From Enamine’s catalog (), this analogue substitutes the phenyl group with a phenoxy (-O-C₆H₃Cl₂) moiety. The chlorine atoms at the 3- and 5-positions create a symmetrical electron-withdrawing environment, while the ether linkage may reduce steric hindrance compared to the target compound’s direct phenyl-ethylamine linkage. Molecular weight is 242.53 g/mol, lower than the target compound’s 249.53 g/mol .

Halogenation Patterns

- 2-[4-Bromo-2-(Trifluoromethyl)phenoxy]ethan-1-amine Hydrochloride This compound () features a trifluoromethyl (-CF₃) group at the 2-position and bromine at the 4-position. The -CF₃ group is highly electronegative, increasing lipophilicity (logP) compared to the target compound’s fluorine atom. Molecular formula C₉H₁₀BrClF₃NO reflects a higher halogen content, likely enhancing metabolic stability .

(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine Hydrochloride

This chiral analogue () replaces the ethylamine chain with a trifluoroethylamine group. The stereochemistry (S-configuration) and trifluoromethyl substitution may influence receptor binding selectivity in pharmacological contexts. Its molecular formula C₈H₈BrClF₃N shows reduced carbon content but increased fluorine atoms compared to the target compound .

Molecular Weight and Solubility

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)ethan-1-amine HCl | C₈H₉BrClFN | 249.53 | Br (3-), F (4-) |

| 2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine HCl | C₁₀H₁₄ClN₂O₄ | ~300* | -OCH₃ (2-,5-), -NO₂ (4-) |

| 2-(3,5-Dichlorophenoxy)ethan-1-amine HCl | C₈H₁₀Cl₃NO | 242.53 | -O-C₆H₃Cl₂ |

| 2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine HCl | C₉H₁₀BrClF₃NO | 332.54 | -CF₃ (2-), Br (4-), phenoxy linkage |

*Estimated based on similar compounds in .

The target compound’s bromine and fluorine substituents balance molecular weight and polarity, favoring moderate solubility in aqueous and organic phases.

Implications of Substituent Choice

- Halogen Effects : Bromine’s bulky size and fluorine’s electronegativity may enhance binding affinity in halogen-bonding interactions, as seen in kinase inhibitors or GPCR-targeting drugs .

生物活性

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine atoms on the phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₈H₉BrFN·HCl

- Molecular Weight : 270.52 g/mol

- SMILES Notation : C1=CC(=C(C=C1CCN)Br)F

The structure allows for various interactions at the molecular level, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, enhancing binding affinity and specificity to target proteins. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as enzyme inhibition or receptor activation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Neurotransmitter Interaction

The compound's structural features indicate potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests its possible application in treating neurological disorders by modulating neurotransmitter activity .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several derivatives of phenyl ethanamines, including those similar to this compound. The results demonstrated that modifications in the phenyl ring significantly affected antibacterial potency, emphasizing the role of structural variations in enhancing biological activity .

Pharmacological Applications

In pharmacological research, compounds similar to this amine have been explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. The ability to inhibit specific enzymes or receptors makes these compounds valuable in drug design .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves halogenation, Friedel-Crafts alkylation, or reductive amination. For example, bromo-fluorophenyl intermediates can be functionalized via nucleophilic substitution, followed by amine protection/deprotection and HCl salt formation. Use catalysts like Pd for cross-coupling reactions to enhance yield (e.g., Suzuki-Miyaura for aryl-bromo intermediates) .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Use SHELX suite (SHELXL for refinement) for structure solution, leveraging direct methods for phase determination. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CIF validation using PLATON .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence receptor binding affinity, particularly in serotonin (5-HT) receptor studies?

- Methodology : Perform competitive radioligand binding assays (e.g., 5-HT₂A receptors using [³H]ketanserin). Compare IC₅₀ values with analogs (e.g., 2C-D, 2C-P) to assess substituent effects. Molecular docking (AutoDock Vina) can model interactions with receptor active sites, highlighting halogen-π interactions with Phe residues .

- Data Interpretation : Lower IC₅₀ in brominated analogs suggests enhanced binding due to increased van der Waals interactions .

Q. What experimental strategies are used to evaluate β-arrestin bias in signaling pathways mediated by this compound?

- Methodology : Use BRET (Bioluminescence Resonance Energy Transfer) assays in HEK293 cells co-expressing 5-HT₂A receptors and β-arrestin-2-NanoLuc. Compare Emax and EC₅₀ for G-protein (cAMP/IP1) vs. β-arrestin pathways. Calculate bias factors using the Black-Leff model .

- Critical Analysis : Contradictory data may arise from cell-line-specific receptor coupling; validate across multiple systems (e.g., CHO vs. HEK293) .

Q. How can synthetic byproducts be minimized during scale-up, and what analytical tools detect trace impurities?

- Methodology : Optimize reaction stoichiometry (e.g., 1.2 eq. brominating agent) and temperature control (0–5°C for exothermic steps). Use LC-MS (ESI+) to identify byproducts (e.g., di-brominated derivatives). Implement PAT (Process Analytical Technology) for real-time monitoring .

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal. Use activated carbon filtration for halogenated solvent recovery .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。